molecular formula C17H18ClNO B5668222 N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide CAS No. 449155-89-9

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5668222
CAS No.: 449155-89-9
M. Wt: 287.8 g/mol
InChI Key: NJOIBNFARRMLFS-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide is a substituted benzamide derivative characterized by a 2,4,6-trimethylbenzamide core and an N-linked 4-chloro-2-methylphenyl group. The compound’s structure combines steric hindrance from the trimethyl substitution on the benzamide ring with the electron-withdrawing chloro group and methyl substitution on the aryl moiety.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-10-7-12(3)16(13(4)8-10)17(20)19-15-6-5-14(18)9-11(15)2/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOIBNFARRMLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216840
Record name N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449155-89-9
Record name N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449155-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-methylphenyl)-2,4,6-trimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 4-chloro-2-methylaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, leading to various biochemical and physiological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of neurotransmitters in the brain and improved cognitive function.

Comparison with Similar Compounds

Steric and Electronic Effects

  • This is critical for interactions with biological targets or material matrices .
  • Chloro vs. Heterocyclic Substituents : The 4-chloro-2-methylphenyl group in the target compound provides electron-withdrawing effects, contrasting with electron-rich heterocycles like thiophenyl () or isoxazole (). Such differences influence solubility, reactivity in cross-coupling reactions, and binding affinity in biological systems.

Biological Activity

N-(4-chloro-2-methylphenyl)-2,4,6-trimethylbenzamide, commonly referred to as a derivative of celecoxib, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an amide functional group with a chloro-methylphenyl substituent and a trimethylbenzene moiety. Its molecular formula is C15H18ClNC_{15}H_{18}ClN with a molecular weight of approximately 251.76 g/mol.

This compound primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 leads to decreased production of prostaglandins, which are mediators of inflammation and pain.

Key Findings:

  • COX-2 Inhibition : The compound exhibits an IC50 value for COX-2 inhibition around 40 nM, making it significantly potent compared to traditional NSAIDs .
  • Apoptosis Induction : Studies indicate that treatment with this compound can induce apoptosis in cancer cell lines through the down-regulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Biological Activity Assays

The biological activity of this compound has been evaluated through various in vitro assays:

Assay Type Description Results
MTT Assay Measures cell viability in cancer cell lines.Significant reduction in viability at concentrations > 25 μM .
Apoptosis Assay Evaluates the induction of apoptosis via flow cytometry.Increased apoptotic cell population at 50 μM .
Inflammation Model Carrageenan-induced paw edema in rats.Reduction in edema by 66% at 10 mg/kg .

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Cancer Therapy : In a study involving nasopharyngeal carcinoma cells, this compound demonstrated significant antiproliferative effects and induced apoptosis through the inhibition of STAT3 signaling pathways .
  • Anti-inflammatory Effects : In models of acute inflammation, the compound showed effective reduction of inflammatory markers and improved outcomes in chronic inflammation models .
  • Analgesic Activity : In pain models such as the Hargreaves hyperalgesia test, it exhibited analgesic properties comparable to traditional NSAIDs without significant gastrointestinal toxicity .

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